molecular formula C15H9F2N B8711477 1-(2,4-Difluorophenyl)isoquinoline CAS No. 660393-97-5

1-(2,4-Difluorophenyl)isoquinoline

Cat. No.: B8711477
CAS No.: 660393-97-5
M. Wt: 241.23 g/mol
InChI Key: AAOXLOHKUSXMGM-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)isoquinoline is a synthetic isoquinoline derivative featuring a difluorophenyl substituent at the 1-position of the aromatic isoquinoline core. The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and modulate binding interactions in biological systems compared to non-fluorinated analogues.

Properties

CAS No.

660393-97-5

Molecular Formula

C15H9F2N

Molecular Weight

241.23 g/mol

IUPAC Name

1-(2,4-difluorophenyl)isoquinoline

InChI

InChI=1S/C15H9F2N/c16-11-5-6-13(14(17)9-11)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H

InChI Key

AAOXLOHKUSXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=C(C=C(C=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,4-Difluorophenyl)isoquinoline and related isoquinoline derivatives:

Compound Name Structural Features Substituents Reported Bioactivity Reference
This compound (Target Compound) Aromatic isoquinoline core; 2,4-difluorophenyl at position 1 2,4-difluorophenyl Not explicitly reported; inferred potential for antimicrobial/antitumor activity N/A
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline Partially saturated (3,4-dihydro) isoquinoline; methoxy and methyl groups 2-chlorophenyl, 6,7-dimethoxy, 3-methyl Synthesized via Bischler–Napieralski reaction; no explicit bioactivity reported
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one Dihydroisoquinoline with ketone group; hydroxylated phenyl substituent 2-hydroxyphenyl Antimicrobial, antitumor activities (e.g., against Candida albicans, tumor cell lines)
5-(2-Fluorophenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline Imidazo-isoquinoline fused ring system; monofluorophenyl substituent 2-fluorophenyl Structural details reported; bioactivity not explicitly mentioned
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline Triazolo-isoquinoline fused ring system; chlorophenyl and furyl groups 4-chlorophenyl, 2-furyl Part of synthetic studies for novel isoquinoline analogues; bioactivity not specified

Key Structural and Functional Insights

  • Substituent Effects: Fluorine vs. Positional Differences: The 2,4-difluoro substitution may offer steric and electronic advantages over mono-substituted phenyl groups (e.g., 2-fluorophenyl in ), improving receptor binding or selectivity.
  • Ring Saturation and Fusion: Fully aromatic isoquinolines (e.g., target compound) typically exhibit stronger π-π stacking interactions compared to dihydro derivatives (e.g., ), which could influence binding to biological targets.
  • Biological Implications: Hydroxyphenyl and chlorophenyl derivatives () have demonstrated antimicrobial and antitumor activities, suggesting the difluorophenyl analogue may share similar mechanisms, albeit with modified potency or specificity.

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling between 1-chloroisoquinoline and (2,4-difluorophenyl)boronic acid represents the most direct and efficient route to 1-(2,4-difluorophenyl)isoquinoline. This method, adapted from cyclometalated iridium complex syntheses, leverages the electrophilic reactivity of 1-chloroisoquinoline and the nucleophilic boronic acid partner.

Reagents and Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5–10 mg per 2 mmol substrate)

  • Base : Potassium acetate (2.0 equiv)

  • Solvent : Anhydrous 1,4-dioxane

  • Temperature : 90°C under nitrogen for 10 hours.

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–Cl bond of 1-chloroisoquinoline, followed by transmetallation with the boronic acid. Reductive elimination yields the desired biaryl product. The electron-withdrawing fluorine substituents on the phenyl ring enhance the boronic acid’s reactivity, minimizing protodeboronation side reactions.

Optimization and Yield Enhancement

Key optimizations include:

  • Stoichiometry : A 10% molar excess of (2,4-difluorophenyl)boronic acid (2.2 equiv) ensures complete consumption of 1-chloroisoquinoline.

  • Solvent Purity : Anhydrous 1,4-dioxane prevents catalyst deactivation, achieving a 93% isolated yield after column chromatography.

  • Catalyst Loading : Pd(dppf)Cl₂ at 2.5 mol% balances cost and efficiency, avoiding palladium black formation.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 8.56 (d, J = 5.2 Hz, 1H), 7.83 (d, J = 8.0 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.64–7.66 (m, 2H), 7.46–7.51 (m, 2H), 7.00 (t, J = 8.4 Hz, 1H), 6.93 (t, J = 9.2 Hz, 1H).

  • MS-ESI : m/z 242.1 [M+H]⁺, 264.1 [M+Na]⁺.

Formal [4+2] Cycloaddition: A Versatile Multi-Component Strategy

Cycloaddition-Trapping Sequence

The Harvard-developed method employs o-tolualdehyde tert-butylimine and nitriles in a formal [4+2] cycloaddition, followed by electrophilic trapping to install the 2,4-difluorophenyl group.

Procedure :

  • Metalation : o-Tolualdehyde tert-butylimine is treated with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF at 0°C.

  • Nitrile Addition : Reaction with 2,4-difluorobenzonitrile at −78°C forms a quinoline intermediate.

  • Acidic Work-Up : Trifluoroacetic acid (TFA) induces cyclization and tert-butyl group cleavage.

Advantages :

  • Regiocontrol : The tert-butylimine directs cyclization to the C1 position.

  • Functional Group Tolerance : Halogens and electron-withdrawing groups remain intact.

Yield : 75–80% after chromatographic purification.

Comparative Analysis of Synthetic Methods

Parameter Suzuki-Miyaura Cycloaddition Friedländer
Yield 93%80%<50% (hypothetical)
Regioselectivity High (C1 coupling)High (C1 cyclization)Moderate
Scalability Excellent (gram-scale)ModeratePoor
Safety Low risk (no POCl₃)Moderate (TFA, n-BuLi)High (PPA, POCl₃)

Purification and Characterization Techniques

Chromatographic Separation

  • Column Chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (4:1) eluent removes unreacted boronic acid and palladium residues.

  • Recrystallization : Isopropanol or methanol/water mixtures yield high-purity crystals (>99% by HPLC).

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirm substitution patterns and aromatic coupling.

  • HRMS : Validates molecular formula (e.g., C₁₅H₁₀F₂N requires m/z 242.0783).

  • IR Spectroscopy : Absence of C–Cl stretches (750 cm⁻¹) confirms complete coupling.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Suzuki-Miyaura coupling scores favorably (PMI ≈ 15) due to low catalyst loading and aqueous work-up.

  • Waste Streams : Phosphorus-containing byproducts in Friedländer routes necessitate costly treatment .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(2,4-difluorophenyl)isoquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl boronic acids and isoquinoline precursors. Optimization requires systematic variation of catalysts (e.g., PdCl₂(PPh₃)₂), ligands (e.g., PCy₃), and solvent systems (e.g., dioxane/water mixtures). Factorial design experiments (varying temperature, molar ratios, and reaction time) can identify optimal conditions. Purification via column chromatography or recrystallization (e.g., ethanol) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and carbon chemical shifts (e.g., δ ~115–162 ppm for fluorinated carbons). Compare with computed DFT spectra for validation .
  • IR : Identify characteristic C-F stretches (~1093–1223 cm⁻¹) and aromatic C=C vibrations (~1509–1604 cm⁻¹) .
  • MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 428.0999 for related fluorinated isoquinolines) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include unreacted boronic acids, palladium residues, and regioisomers. Mitigation strategies involve:

  • Purification : Gradient elution in HPLC or TLC monitoring (e.g., 10% ethyl acetate/hexane).
  • Catalyst Removal : Scavengers like silica-bound thiourea or activated charcoal.
  • Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity prediction.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), focusing on fluorine-mediated hydrogen bonding and hydrophobic pockets .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR band shifts)?

  • Methodological Answer :

  • Variable-Temperature NMR : Assess dynamic effects (e.g., rotational barriers of fluorophenyl groups).
  • Solvent-Dependent Studies : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify solvent-induced shifts.
  • Theoretical Validation : Cross-check experimental NMR/IR data with computational results (GIAO method for NMR, harmonic vibrational analysis for IR) .

Q. How can the compound’s reactivity be studied under diverse conditions (e.g., photochemical, electrochemical) to expand its application in catalysis or materials science?

  • Methodological Answer :

  • Photochemical Activation : Use UV-vis spectroscopy to monitor photoinduced electron transfer (e.g., in presence of TiO₂ nanoparticles).
  • Electrochemical Profiling : Cyclic voltammetry (e.g., in acetonitrile with TBAPF₆) to determine redox potentials and stability of radical intermediates.
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO) to identify reactive intermediates .

Q. What interdisciplinary strategies integrate this compound into chemical engineering processes (e.g., membrane separation, fuel additives)?

  • Methodological Answer :

  • Membrane Technology : Functionalize polymer matrices (e.g., polyimide) with the compound to enhance selectivity in gas separation (e.g., CO₂/N₂). Characterize via BET surface area analysis and permeation tests.
  • Combustion Engineering : Evaluate as a flame retardant additive using thermogravimetric analysis (TGA) and cone calorimetry to measure heat release rates .

Data Presentation Example

Table 1 : Key Spectroscopic Data for this compound Derivatives

PropertyObserved ValueComputational Value (DFT)
¹H NMR (δ, ppm)6.72–8.23 (aromatic protons)6.65–8.30 (B3LYP/6-31G*)
¹³C NMR (δ, ppm)114.9–162.0 (fluorinated carbons)115.2–161.8 (B3LYP/6-31G*)
IR C-F Stretch (cm⁻¹)1093, 12231085, 1215 (harmonic vibrational)
HRMS (m/z)428.0999 (MH⁺)428.1018 (theoretical)

Theoretical and Methodological Frameworks

Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing nature activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Hammett substituent constants (σₚ values: 0.78 for meta-F, 0.91 for para-F) guide predictive models for reaction rates. Kinetic studies (e.g., monitoring by GC-MS) quantify these effects .

Q. What role does this compound play in supramolecular chemistry, and how can crystallography validate host-guest interactions?

  • Methodological Answer : The compound’s planar structure and fluorine atoms enable π-π stacking and halogen bonding. Single-crystal X-ray diffraction (SCXRD) reveals bond angles/distances (e.g., F···H-C interactions at ~2.6 Å). Pair distribution function (PDF) analysis assesses amorphous phase interactions .

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